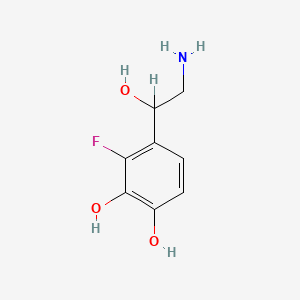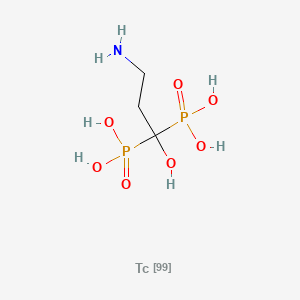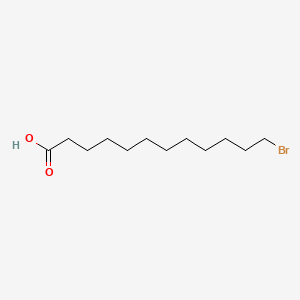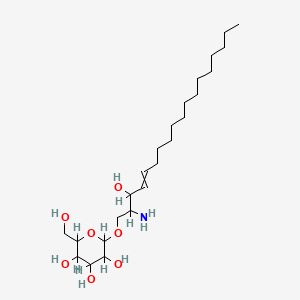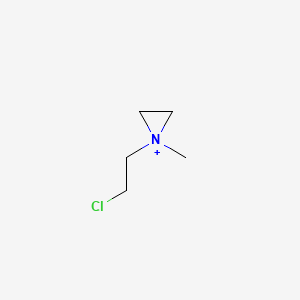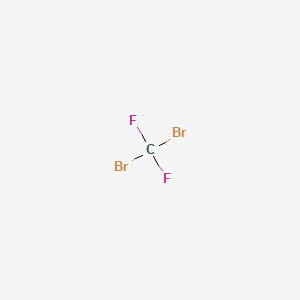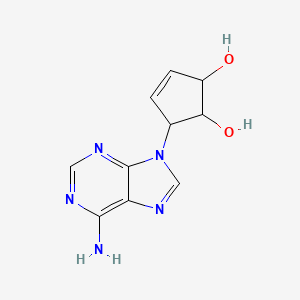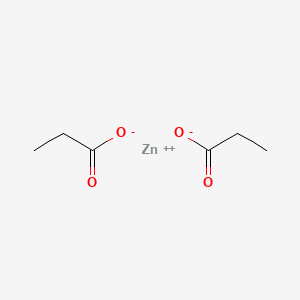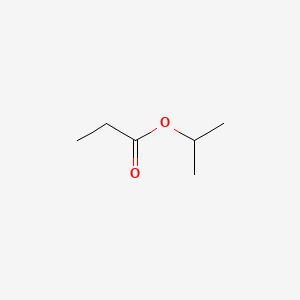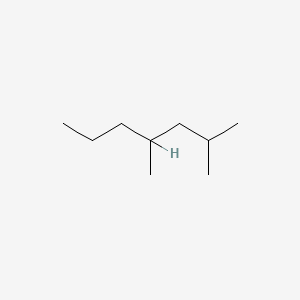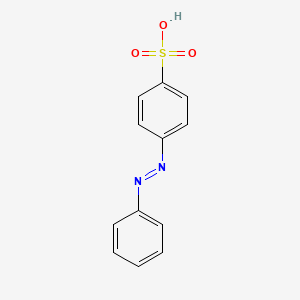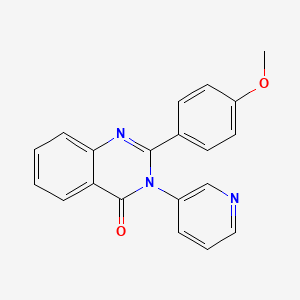
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone is a member of quinazolines.
Applications De Recherche Scientifique
Analgesic Activity
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone derivatives have shown significant analgesic activity. A study on the synthesis and analgesic activity of related compounds, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, demonstrated their effectiveness in reducing pain. The synthesized compounds exhibited higher analgesic activities compared to standard analgesic drugs (Osarumwense, 2023).
Anticancer Properties
Quinazolinone derivatives, including compounds similar to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, have been explored for their potential anticancer properties. For instance, the compound JJC-1, a 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, was found to have significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent (Hour et al., 2007).
Antioxidant Properties
Research on 2-substituted quinazolin-4(3H)-ones has revealed their significant antioxidant properties. This includes studies on compounds with structural similarities to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, which have demonstrated the ability to scavenge free radicals and exhibit metal-chelating properties (Mravljak et al., 2021).
Hypolipidemic Activities
Quinazolinone derivatives have shown potential in lowering triglyceride and cholesterol levels, indicating their hypolipidemic activities. Studies on similar compounds have demonstrated increased hypolipidemic activity when certain substitutions are made on the quinazolinone ring system (Kurogi et al., 1996).
Propriétés
Numéro CAS |
6056-27-5 |
|---|---|
Nom du produit |
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone |
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-25-16-10-8-14(9-11-16)19-22-18-7-3-2-6-17(18)20(24)23(19)15-5-4-12-21-13-15/h2-13H,1H3 |
Clé InChI |
YODCFPOOWUOURW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)
